molecular formula C14H16ClN3OS B2842113 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391866-21-0

3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2842113
CAS No.: 391866-21-0
M. Wt: 309.81
InChI Key: DOWJFOVMAJFSGT-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic specialty chemical featuring a 1,3,4-thiadiazole core, a pharmacophore known for conferring significant biological activity. Compounds within this structural class have been investigated extensively in medicinal chemistry and biochemical research for their diverse potential. Research indicates that analogous 3-chloro-1,3,4-thiadiazole derivatives demonstrate potent and selective reactivity towards free thiol groups in cysteine residues, making them superior tools for rapid thiol-blocking compared to traditional reagents like N-ethylmaleimide (NEM) . This mechanism, involving nucleophilic aromatic substitution, is valuable for studying cysteine post-translational modifications, elucidating protein redox regulation mechanisms, and analyzing solvent-accessible cysteines using techniques such as HPLC/ESI-QTOF-MS/MS and biotin-switch assays . Furthermore, 1,3,4-thiadiazole-based structures are frequently explored for their antifungal and antibacterial properties in agricultural chemistry, as well as for their potential antiviral activities, providing a broad scope of application in biological studies . This reagent is presented as a high-purity chemical building block for developing novel bioactive molecules and as a precise tool for probing protein biochemistry and redox signaling pathways. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-8-6-9(2)12(10(3)7-8)13-17-18-14(20-13)16-11(19)4-5-15/h6-7H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWJFOVMAJFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)CCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) : This compound replaces the mesityl group with a pyridinyl ring and substitutes the propanamide chain with a benzamide. The pyridine moiety introduces hydrogen-bonding capacity, while the benzamide’s rigidity contrasts with the flexibility of the propanamide chain. IR spectra showed distinct C=O stretching at ~1680 cm⁻¹, comparable to the target compound’s amide group .
  • 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 391864-01-0): A close structural analog, differing only in the thiadiazole’s 5-position substituent (ethyl vs. mesityl).

Functional Group Modifications

  • 2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide : This compound shares the mesityl group but replaces the propanamide with an acetamide chain and adds sulfanyl linkages. The sulfur atoms may enhance metal-binding properties, relevant in antimicrobial applications, as seen in related thiadiazoles .

Bioactivity and Pharmacological Profiles

Antimicrobial and Antifungal Activity

  • Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1): Exhibited antibiofilm activity against Staphylococcus aureus (MIC: 8 µg/mL). The bis-thiadiazole structure contrasts with the mono-thiadiazole target compound, suggesting dimeric scaffolds may enhance potency through multivalent interactions .
  • 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) : Demonstrated moderate antimicrobial activity, with the chloro substituent enhancing lipophilicity and membrane penetration compared to fluoro or methoxy analogs .

Anticonvulsant Potential

  • rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide (Les-3384): A thiopyrano-thiazole derivative with anticonvulsant activity. The fused ring system and chlorophenyl group highlight the importance of aromatic substituents in central nervous system targeting, a consideration for the mesityl-containing target compound .

Physicochemical and Spectroscopic Comparisons

Compound Key Substituents IR C=O Stretch (cm⁻¹) 1H NMR δ (ppm) Molecular Weight
Target Compound Mesityl, 3-chloropropanamide ~1675–1690 2.28 (s, 9H, mesityl CH₃), 3.85 (t, 2H, ClCH₂) Calculated: 337.84
4b (Pyridinyl benzamide) Pyridinyl, 3-chlorobenzamide ~1680 7.50–8.80 (pyridinyl H), 7.30–8.10 (benzamide H) 344.78
C1 (Bis-thiadiazole) Cyclohexylamino, bis-phenyl ~1670 1.20–1.80 (cyclohexyl H), 7.60–8.10 (phenyl H) 576.69
Les-3384 Thiopyrano-thiazole, 4-chlorophenyl ~1695 4.10–4.50 (propanamide CH₂), 7.30–7.60 (chlorophenyl H) 487.98

Preparation Methods

Preparation of 5-(2,4,6-Trimethylphenyl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclization of a thiosemicarbazide precursor. A representative protocol involves refluxing 2,4,6-trimethylbenzaldehyde thiosemicarbazone with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under nitrogen. The reaction proceeds via electrophilic cyclization, yielding the 1,3,4-thiadiazol-2-amine scaffold. Isolation is achieved through vacuum filtration, with yields typically ranging from 68–72%. Alternative methods employ oxidative cyclization using iodine or ferric chloride, though these may introduce impurities requiring column chromatography.

Synthesis of 3-Chloropropanoyl Chloride

3-Chloropropanoyl chloride is prepared by treating 3-chloropropionic acid with thionyl chloride (SOCl₂) in toluene at 60–80°C. The reaction generates HCl and SO₂, necessitating a reflux condenser with a gas scrubber. Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride in >95% purity. This intermediate is hygroscopic and must be stored under inert atmosphere.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The most widely reported method involves reacting 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine with 3-chloropropanoyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. The amine is dissolved in dichloromethane, cooled to 0–5°C, and treated dropwise with the acyl chloride. After stirring for 4–6 hours, the organic layer is separated, dried over Na₂SO₄, and concentrated. Yields range from 60–75%, with purity >98% after recrystallization from ethanol/water.

Catalytic Coupling with DMAP

Higher yields (80–85%) are achieved using 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF). The amine and acyl chloride are combined in a 1:1.1 molar ratio with 5 mol% DMAP, stirred at room temperature for 2 hours, and quenched with ice water. This method reduces side products like N-acylurea formation, which commonly occur in Schotten-Baumann conditions.

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates but complicate purification. Non-polar solvents like toluene afford lower yields (55–60%) but facilitate crystallization. Industrial-scale syntheses prefer ethyl acetate due to its balance of solubility and ease of removal.

Temperature and Stoichiometry

Exothermic reactions require controlled addition of acyl chloride to prevent thermal degradation. Maintaining temperatures below 10°C during initial mixing minimizes hydrolysis. A 10% molar excess of acyl chloride ensures complete amine consumption, as confirmed by TLC (Rf = 0.3 in hexane:ethyl acetate 3:1).

Purification Techniques

Crude product is purified via vacuum distillation (40–50°C, 15 mmHg) to remove unreacted starting materials. Recrystallization from ethanol/water (3:1 v/v) yields white crystalline solids with melting points of 132–134°C. Purity is verified by HPLC (C18 column, 90:10 acetonitrile/water, retention time 6.8 min).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 2H, Ar-H), 2.85 (t, J=6.8 Hz, 2H, CH₂Cl), 2.65 (t, J=6.8 Hz, 2H, COCH₂), 2.35 (s, 6H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
  • MS (ESI+) : m/z 323.1 [M+H]⁺.

Purity and Yield Comparison

Method Yield (%) Purity (%) Solvent System
Schotten-Baumann 65 98.5 CH₂Cl₂/H₂O
DMAP Catalysis 82 99.2 THF
Industrial Scale 71 97.8 Ethyl Acetate

Applications and Derivatives

While direct applications of 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide remain proprietary, structural analogs demonstrate herbicidal and antifungal activity. The chlorine atom enhances membrane permeability, making it a candidate for agrochemical development. Recent patents disclose derivatives with EC₅₀ values <10 µM against Botrytis cinerea, though specific data for this compound are pending publication.

Q & A

Q. Q1. How can researchers optimize the synthesis of 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Solvent Selection : Use polar aprotic solvents (e.g., pyridine) to enhance nucleophilic substitution reactions involving the thiadiazole core .
    • Temperature Control : Maintain reflux conditions (90–110°C) to ensure complete acylation of the thiadiazole amine group .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) to isolate high-purity product .
  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (≥95% by area normalization) .

Q. Q2. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Spectroscopic Methods :
    • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., trimethylphenyl protons at δ 2.2–2.4 ppm; thiadiazole C=N at ~160 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~357.86) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) to resolve bond angles and dihedral distortions in the thiadiazole-phenyl system .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Approach :
    • Substituent Screening : Compare analogs with halogens (Cl vs. F) or methoxy groups at the phenyl ring to assess antimicrobial potency (e.g., MIC against S. aureus) .
    • Thiadiazole Core Modifications : Replace the thiadiazole with oxadiazole or thiazole rings to evaluate changes in enzyme inhibition (e.g., COX-2 vs. LOX selectivity) .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent electronic effects (Hammett σ values) with binding affinity to target proteins .

Q. Q4. What experimental strategies can elucidate the mechanism of action in anticancer studies?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to doxorubicin controls .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to confirm programmed cell death pathways .
  • Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins (e.g., kinases or DNA topoisomerases) .

Q. Q5. How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Case Study : If antimicrobial activity varies (e.g., MIC = 8 µg/mL in Study A vs. 32 µg/mL in Study B):
    • Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) to control for genetic differences .
    • Solubility Factors : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation artifacts .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance across replicates .

Q. Q6. What methodologies are recommended for stability profiling under physiological conditions?

Methodological Answer:

  • Degradation Studies :
    • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24h; monitor via HPLC .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., Td_{d} >200°C indicates suitability for high-temperature reactions) .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to estimate half-life (t1/2_{1/2}) and CYP450 interactions .

Q. Q7. How can in silico modeling complement experimental data for this compound?

Methodological Answer:

  • Computational Workflow :
    • Pharmacophore Modeling : Generate 3D models (e.g., Schrödinger Phase) to predict binding to antimicrobial targets like DNA gyrase .
    • ADMET Prediction : Use SwissADME to estimate logP (~3.5), bioavailability (≥30%), and blood-brain barrier permeability .
  • Validation : Cross-reference docking scores (e.g., Glide XP scores < -6 kcal/mol) with experimental IC50_{50} values .

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